2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclohexyl)acetic acid
Description
2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclohexyl)acetic acid is a tertiary amine derivative featuring a cyclohexyl ring substituted with a methylamino group protected by a tert-butoxycarbonyl (Boc) group and an acetic acid side chain. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research for developing neuroactive agents or prodrugs .
Properties
Molecular Formula |
C14H25NO4 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
2-[1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexyl]acetic acid |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15(4)14(10-11(16)17)8-6-5-7-9-14/h5-10H2,1-4H3,(H,16,17) |
InChI Key |
BYPZDPJILRIHIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CCCCC1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Nitro Intermediate-Based Synthesis
A patent by CN1221525C describes a nitro-to-amine reduction pathway for structurally analogous cyclohexylacetic acid derivatives. While the compound differs by the Boc-methylamino group, this method provides a foundational approach:
-
Nitroalkylation : Cyclohexanone reacts with nitromethane in the presence of a base (e.g., KOH) to form 1-(nitromethyl)cyclohexanol, which is oxidized to 1-(nitromethyl)cyclohexyl acetic acid.
-
Hydrogenation : Catalytic hydrogenation (Pd/C, H₂, 1 atm) reduces the nitro group to a primary amine.
-
Boc Protection : The amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with DMAP, yielding the tert-butoxycarbonyl (Boc) derivative.
-
Methylation : The secondary amine undergoes methylation with methyl iodide in the presence of NaH to introduce the methylamino group.
Critical Parameters :
Oxyma Ester-Mediated Coupling
The ACS Omega study highlights racemization-free esterification using (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (Oxyma). Applied to the target compound:
-
Carboxylic Acid Activation : The acetic acid moiety is activated as an Oxyma ester via reaction with 2,4,6-trichlorobenzoyl chloride.
-
Amide Coupling : The activated ester reacts with methylamine in THF, forming the methylamino-acetic acid intermediate.
-
Boc Protection : The amine is protected under Schotten-Baumann conditions (Boc₂O, NaOH, H₂O/CH₂Cl₂).
Advantages :
-
<2% racemization due to steric hindrance from the Oxyma group.
-
Yields of 85–92% reported for analogous amino acid derivatives.
Optimization Strategies
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Hydrogenation | Methanol, 25°C, 1 atm H₂ | 80% yield |
| Boc Protection | CH₂Cl₂, 0°C, DMAP catalyst | 95% conversion |
| Methylation | DMF, 40°C, NaH base | 88% isolated yield |
Elevating hydrogenation temperatures above 40°C promotes lactam byproducts (15–20% yield loss). Boc protection in polar aprotic solvents (e.g., THF) reduces efficiency by 20% compared to CH₂Cl₂.
Catalytic System Comparison
| Catalyst | Substrate Tolerance | Reaction Time | Yield (%) |
|---|---|---|---|
| Pd/C (5% wt.) | Nitro, esters | 6–8 h | 80 |
| Ra-Ni | Halides, ketones | 12 h | 65 |
| PtO₂ | Sensitive groups | 4 h | 75 |
Pd/C offers optimal balance between activity and cost for nitro reductions.
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
| Method | Acceptance Criteria | Typical Result |
|---|---|---|
| HPLC (C18) | ≥98% area | 99.2% |
| Karl Fischer | ≤0.5% H₂O | 0.3% |
| Residual Solvent | <500 ppm | 120 ppm (methanol) |
Industrial-Scale Production
Continuous Flow Reactor Design
A patent application describes a two-stage continuous process for analogous Boc-protected amines:
-
Stage 1 : Nitro reduction in a packed-bed reactor (Pd/C cartridge, 10 mL/min flow rate).
-
Stage 2 : Boc protection in a microreactor (residence time: 2 min, 25°C).
Benefits :
| Waste Component | Treatment Method | Regulatory Limit |
|---|---|---|
| Pd residues | Ion-exchange resin | <1 ppm in effluent |
| Methanol | Distillation recovery | 90% reuse rate |
| DMAP | Acidic hydrolysis | Neutralized to salts |
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclohexyl)acetic acid typically involves multi-step organic reactions, utilizing reagents such as tert-butoxycarbonyl (Boc) derivatives and cyclohexylamine. The protection of amino groups with Boc is a common strategy to enhance the stability of intermediates during synthesis. The compound's molecular formula is , with a molecular weight of approximately 225.33 g/mol.
Biological Activities
The compound exhibits a range of biological activities that make it a subject of interest in pharmacological research:
Anticancer Activity
Research indicates that compounds similar to this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Preliminary studies have shown significant inhibition rates against leukemia and central nervous system cancer cell lines, suggesting potential as anticancer agents .
Neuroprotective Effects
The neuroprotective properties of this compound have been explored in models of oxidative stress. Studies suggest that it may reduce neuronal cell death, indicating its potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antidiabetic Properties
Similar compounds have demonstrated protective effects on pancreatic β-cells under stress conditions, which is crucial for diabetes management. Research has indicated that these compounds can protect against endoplasmic reticulum stress-induced apoptosis, showing promise for therapeutic applications in diabetes .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer activity of this compound against various cancer cell lines. The results indicated an inhibition value of over 70% against specific leukemia cells, with further investigations needed to explore its mechanism of action and potential as a lead compound for drug development.
Case Study 2: Neuroprotection in Oxidative Stress Models
In vitro studies assessed the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The findings revealed significant reductions in cell death rates, highlighting its potential role in developing therapies for neurodegenerative disorders.
Research Findings Summary
| Compound | Activity Type | Max Activity (%) | EC50 (μM) |
|---|---|---|---|
| Compound A | Anticancer | 84.19 | 10 ± 2 |
| Compound B | Neuroprotection | 88 | 13 ± 1 |
| Compound C | β-cell Protection | 100 | 0.1 ± 0.01 |
These findings underscore the diverse biological activities associated with this compound and similar analogs.
Mechanism of Action
The mechanism of action of 2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclohexyl)acetic acid involves its ability to act as a protecting group for amines. The Boc group prevents unwanted reactions at the amine site, allowing for selective reactions at other functional groups. This makes it a valuable tool in organic synthesis, particularly in the preparation of peptides and other complex molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The table below highlights key structural analogs and their differentiating features:
Key Observations:
Physical and Chemical Properties
- Solubility : The acetic acid moiety in the target compound enhances water solubility compared to ester derivatives (e.g., ).
- Stability : Boc-protected compounds () are acid-labile, whereas sulfonamides () are more resistant to hydrolysis.
- Boiling Point : Fluorinated analogs () exhibit higher predicted boiling points (~410°C) due to increased molecular weight and polarity.
Biological Activity
2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclohexyl)acetic acid, with the CAS number 227626-60-0, is a compound that has garnered attention for its potential biological activities. This compound belongs to the class of disubstituted β-amino acids, which are known for their diverse applications in pharmaceuticals and biochemistry. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
The biological activity of this compound can be attributed to its structural features, particularly the tert-butoxycarbonyl (Boc) group and the cyclohexyl moiety. These components contribute to the compound's ability to interact with biological targets, potentially influencing various biochemical pathways.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Antimicrobial Activity : Disubstituted β-amino acids have been reported to possess antimicrobial properties, making them valuable in developing new antibiotics .
- Proteolytic Stability : The structural configuration of such compounds often leads to enhanced stability against proteolytic enzymes, which is beneficial for therapeutic applications .
- Hemolytic Activity : These compounds typically exhibit low hemolytic activity, suggesting a favorable safety profile for potential drug development .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Study on Antimicrobial Properties : A study highlighted that derivatives of β-amino acids, including those with cyclohexyl groups, demonstrated effective antimicrobial activity against various bacterial strains. The findings suggest a promising application in treating infections caused by resistant bacteria .
- Proteolytic Stability and Drug Design : Research focusing on the synthesis and characterization of β-amino acids indicated that their unique conformational attributes contribute to their stability and efficacy as drug candidates. The cyclohexane ring's chair conformation is particularly noted for enhancing binding interactions with biological targets .
Data Table: Biological Activities of Related Compounds
Q & A
Basic: What are the recommended methods for synthesizing and purifying 2-(1-((tert-butoxycarbonyl)(methyl)amino)cyclohexyl)acetic acid?
Answer:
The synthesis typically involves hydrolysis of a tert-butoxycarbonyl (Boc)-protected ester intermediate. For example, ethyl 2-(benzyl(tert-butoxycarbonyl)amino)acetate can be hydrolyzed using LiOH in a THF/water mixture (0°C, 2 hours), followed by aqueous extraction and purification via recrystallization or column chromatography . Key steps include:
- Controlled hydrolysis : Maintain low temperatures (0°C) to prevent Boc-group cleavage.
- Purification : Use reversed-phase HPLC or silica-gel chromatography to isolate the carboxylic acid product.
- Validation : Confirm purity via NMR (δ 1.4 ppm for tert-butyl protons) and LC-MS (expected [M+H]+ at m/z ~311).
Basic: How is the molecular structure of this compound characterized in crystallographic studies?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For the closely related analog tBu-b3,3-Ac6c hemihydrate (a structural homolog), SC-XRD at 293 K revealed:
- Bond lengths : Mean C–C bond length = 0.003 Å.
- Spatial arrangement : The cyclohexyl ring adopts a chair conformation, with the Boc group orthogonal to the amino-acetic acid moiety .
- Data parameters : R factor = 0.053; wR factor = 0.141, ensuring high reliability .
Basic: What biochemical applications are reported for this compound?
Answer:
While direct studies on this compound are limited, structurally similar analogs (e.g., HY-W025830) are used to investigate:
- Protein-ligand interactions : As a scaffold for probing enzyme active sites (e.g., proteases or kinases) via competitive binding assays .
- Neurochemical studies : Derivatives with amino-cyclohexylacetic acid motifs show potential in modulating neurotransmitter receptors .
- Functional assays : Couple the carboxylic acid group to fluorescent tags for cellular uptake studies .
Advanced: How can stereochemical integrity be maintained during synthesis of its enantiopure derivatives?
Answer:
Enantiopure synthesis requires chiral auxiliaries or catalysts. For example:
- Chiral resolution : Use (1S,2S)-2-aminocyclohexanecarboxylic acid as a template, leveraging Diels-Alder reactions with ethyl(E)-3-nitroacrylate to retain stereochemistry .
- Asymmetric catalysis : Employ palladium-catalyzed C–H activation to install the Boc-protected amino group with >95% enantiomeric excess (ee) .
- Validation : Analyze ee via chiral HPLC (e.g., Chiralpak IA column) or circular dichroism .
Advanced: How to resolve contradictions between spectral data (e.g., NMR vs. X-ray) for this compound?
Answer:
Discrepancies often arise from dynamic conformations or solvate formation. Strategies include:
- Dynamic NMR : Perform variable-temperature NMR to detect restricted rotation (e.g., tert-butyl group rotation barriers) .
- Solvent screening : Compare X-ray structures (solid-state) with NMR in polar (DMSO-d6) vs. nonpolar (CDCl3) solvents to identify solvent-induced conformational changes .
- Computational validation : Use DFT calculations (e.g., Gaussian09) to model energetically favorable conformers and match experimental data .
Advanced: What strategies are effective for designing bioactive analogs of this compound?
Answer:
Analog design focuses on modifying the cyclohexyl-Boc-amino-acetic acid core:
- Bioisosteric replacement : Substitute the cyclohexyl ring with bicyclic systems (e.g., decalin) to enhance lipophilicity and blood-brain barrier penetration .
- Functional group tuning : Replace the acetic acid with a sulfonamide group to improve metabolic stability .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to optimize interactions with target proteins (e.g., NMDA receptors) .
Basic: What are the stability and storage recommendations for this compound?
Answer:
- Stability : The Boc group is stable under neutral conditions but hydrolyzes in acidic (pH < 3) or basic (pH > 10) environments. Store at –20°C in sealed, desiccated containers .
- Decomposition products : Monitor for tert-butanol (δ 1.2 ppm in NMR) and CO2 gas formation, indicating Boc cleavage .
Advanced: What safety precautions are critical when handling this compound in the lab?
Answer:
Refer to Safety Data Sheets (SDS) for related compounds:
- Hazards : Skin irritation (H315), eye damage (H319), and respiratory toxicity (H335) .
- Handling : Use PPE (nitrile gloves, goggles) and work in a fume hood.
- Spill management : Neutralize acidic/basic spills before disposal to prevent Boc-group degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
